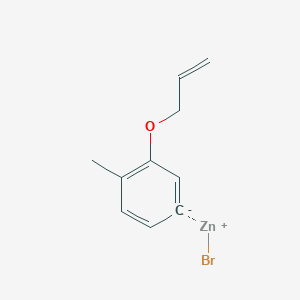
3-Allyloxy-4-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyloxy-4-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-allyloxy-4-methylphenylzinc bromide typically involves the reaction of 3-allyloxy-4-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Allyloxy-4-methylphenyl bromide+Zn→3-Allyloxy-4-methylphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and ensuring stringent control over reaction conditions such as temperature, pressure, and inert atmosphere. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Allyloxy-4-methylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs under mild conditions. The general reaction scheme is:
3-Allyloxy-4-methylphenylzinc bromide+R-X→3-Allyloxy-4-methylphenyl-R+ZnBrX
where R-X is an organic halide.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry: 3-Allyloxy-4-methylphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the modification of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-allyloxy-4-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
3-(4-Morpholinylmethyl)phenylmagnesium bromide: This compound is also used in organic synthesis and shares similar reactivity with 3-allyloxy-4-methylphenylzinc bromide.
4-(1-Piperidinylmethyl)phenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an allyloxy group, which can provide additional reactivity and selectivity in organic synthesis. Its use in cross-coupling reactions, particularly Negishi coupling, highlights its versatility and importance in forming complex molecular structures.
Properties
Molecular Formula |
C10H11BrOZn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-2-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RTVWTDROGCBOOE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















